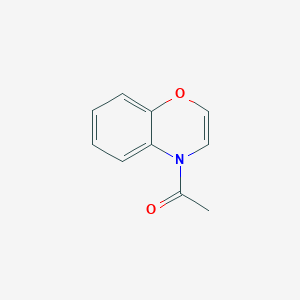

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

70801-51-3 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(1,4-benzoxazin-4-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |

InChI Key |

HQGCOZFZQOZVQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=COC2=CC=CC=C21 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of the 1 4h 1,4 Benzoxazin 4 Yl Ethan 1 One Scaffold

Mechanistic Studies of Benzoxazine (B1645224) Ring Formation

The synthesis of the 1,3-benzoxazine ring, the most common and polymerizable isomer, is generally achieved through a Mannich-like condensation reaction. nih.govnih.gov This one-pot synthesis involves a phenolic compound, a primary amine, and formaldehyde (B43269), offering a versatile route to a wide array of benzoxazine structures. nih.govnih.gov The process can be broken down into several key mechanistic steps.

The formation of the benzoxazine ring involves a sequence of nucleophilic reactions. Following the generation of the iminium ion, the phenolic precursor acts as a nucleophile. An electrophilic aromatic substitution occurs where the ortho position of the phenol (B47542) attacks the carbon of the iminium ion. nih.gov This step forms a Mannich base intermediate. The final ring closure happens through an intramolecular condensation reaction between the phenolic hydroxyl group and the secondary amine of the Mannich base with another equivalent of formaldehyde, which proceeds via another iminium intermediate, ultimately forming the stable six-membered oxazine (B8389632) ring.

In addition to the primary synthesis, nucleophilic substitution can be used to modify pre-formed benzoxazine structures. For instance, a triazine-containing benzoxazine was prepared through the nucleophilic substitution of a phenol-functionalized benzoxazine with 2,4,6-trichloro-1,3,5-triazine, demonstrating the utility of this mechanism for creating more complex derivatives. rsc.org

Thermal conditions play a significant role in the synthesis of the benzoxazine ring. The Mannich condensation is typically carried out at elevated temperatures, often in the range of 80–110 °C, to drive the reaction forward, particularly the dehydration steps that lead to the formation of iminium intermediates and the final ring closure. nih.govnih.gov The specific temperature profile can influence reaction kinetics and potentially the formation of side products. Careful control of temperature is necessary to ensure high yields and purity of the desired benzoxazine monomer. For example, the synthesis of a model benzoxazine from bisphenol A and furfurylamine (B118560) involved reacting the components in toluene (B28343) at 110 °C for 6 hours to ensure the completion of the reaction. nih.gov

Ring-Opening Reactions and Polymerization Mechanisms

The hallmark of the benzoxazine scaffold is its ability to undergo thermally induced ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network. researchgate.net This process occurs without the release of volatile byproducts, a significant advantage over traditional phenolic resins. doi.org The strained, distorted semi-chair conformation of the oxazine ring makes it susceptible to ring-opening under specific conditions. itu.edu.trmdpi.com

In the absence of a catalyst, benzoxazines typically undergo ROP at high temperatures, generally above 200 °C. researchgate.netmdpi.com The process is initiated by the thermal cleavage of the C-O bond within the oxazine ring, which generates cationic intermediates. techscience.com This ring-opening gives rise to an iminium ion (carbocation) and a phenolate (B1203915) anion. doi.org The highly reactive carbocation then attacks the electron-rich ortho or para positions of the phenolic rings on adjacent benzoxazine monomers in an electrophilic aromatic substitution reaction. nih.govdoi.org This propagation step builds the cross-linked polymer network, which is characterized by stable aminomethylphenol linkages. rsc.org The polymerization temperature is highly dependent on the electronic nature of the substituents on the benzoxazine structure. doi.org

The table below presents data from Differential Scanning Calorimetry (DSC) analyses of various benzoxazine monomers, illustrating the effect of different catalysts on the peak polymerization temperature (Tₚ).

| Benzoxazine System | Catalyst | Tₚ (°C) | Reference |

| Bisphenol A/Aniline (BA-a) | None | 245 | mdpi.com |

| Bisphenol A/Aniline (BA-a) | Cu(OTs)₂ | 222 | mdpi.com |

| Bisphenol A/Aniline (BA-a) | Fe(OTs)₃ | 218 | mdpi.com |

| Benzoxazine (Bz) | None | 264 | acs.org |

| Benzoxazine (Bz) | MIL-53-Al | 228 | acs.org |

| Bisphenol A/tert-butylamine (BA-tb) | None | ~275 | mdpi.com |

| Bisphenol A/tert-butylamine (BA-tb) | 4-dimethylaminopyridine (B28879) (DMAP) | ~250 | mdpi.com |

This is an interactive data table. You can sort and filter the data as needed.

The high temperatures required for purely thermal ROP can be a drawback for certain applications. Consequently, various catalysts have been investigated to lower the polymerization temperature, with amines being a notable class. acs.org Both primary and tertiary amines have been shown to effectively catalyze the ring-opening reaction. rsc.orgmdpi.comresearchgate.net

The mechanism for amine catalysis involves the amine acting as a nucleophile. rsc.org A proposed three-step mechanism includes:

Nucleophilic Substitution: The amine attacks the electrophilic carbon atom situated between the oxygen and nitrogen atoms in the oxazine ring, causing the ring to open. rsc.org

Thermal Decomposition: The resulting aminomethanaminium intermediate is thermally unstable and decomposes. rsc.org

Electrophilic Addition: This decomposition generates a new iminium ion, which then undergoes an electrophilic addition reaction with the aromatic ring of another monomer, propagating the polymerization at a lower temperature than the purely thermal process. rsc.org

Studies using various amines, such as 2-methylimidazole (B133640) (2MI), 1,2-dimethylimidazole (B154445) (12MI), and 4-dimethylaminopyridine (DMAP), have confirmed their catalytic effect, leading to a significant reduction in the curing temperature of benzoxazine resins. mdpi.comnih.gov The presence of these catalysts promotes the formation of the phenolic cross-linked structures characteristic of polybenzoxazines. mdpi.comnih.gov

Intrinsic Atropisomerization Mechanisms

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. In the case of 1-(4H-1,4-benzoxazin-4-yl)ethan-1-one, atropisomerism can arise from restricted rotation around the N-C(O) single bond, which connects the planar benzoxazine ring system to the acetyl group. While specific studies on the atropisomeric properties of this compound are not extensively documented, the principles governing this phenomenon in related N-acyl heterocycles and N-aryl amides provide a strong basis for understanding its potential behavior. acs.orgnih.govrsc.org

The barrier to rotation around the N-C(O) bond is influenced by a combination of steric and electronic factors. The planarity of the amide-like bond is due to the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character. rsc.org For atropisomers to be stable and isolable at room temperature, the rotational energy barrier should be significant, typically greater than 23 kcal/mol. researchgate.net

In analogous systems, such as N-acyl dibenzo[b,d]azepin-7(6H)-ones, axial chirality is observed around the Ar–N(C=O) axis. acs.orgnih.gov The stability of the atropisomers in these systems is dependent on the steric bulk of the substituents on both the aromatic ring and the acyl group. For instance, the introduction of bulky substituents ortho to the N-C bond can dramatically increase the rotational barrier. nsf.gov In the absence of such bulky groups in this compound, the rotational barrier might be lower, potentially leading to a dynamic equilibrium between rotamers at ambient temperatures.

Variable temperature NMR spectroscopy is a key technique used to study such dynamic processes. researchgate.net The coalescence of signals at higher temperatures can be used to determine the energy barrier to rotation. For some N-aryl heterocycles, the barrier to rotation is low, and the atropisomers are not separable at room temperature. arkat-usa.org Conversely, in other systems with significant steric hindrance, the atropisomers are stable enough to be isolated and characterized. acs.orgnih.gov

Table 1: Factors Influencing Rotational Barriers in N-Aryl Amide Systems

| Factor | Effect on Rotational Barrier | Rationale |

| Steric Hindrance | Increases | Bulky groups in the ortho position of the aryl ring or on the acyl group sterically clash in the transition state for rotation. nsf.gov |

| Electronic Effects | Variable | Electron-withdrawing groups on the aryl ring can decrease the barrier by reducing the double bond character of the N-C(O) bond. Electron-donating groups can have the opposite effect. nd.edu |

| Solvent Polarity | Increases | Polar solvents can stabilize the more polar ground state of the amide-like bond more than the transition state, thus increasing the rotational barrier. nih.gov |

| Temperature | Affects Interconversion Rate | Higher temperatures provide the energy to overcome the rotational barrier, leading to faster interconversion of atropisomers. researchgate.net |

Reactivity of the Ethanone (B97240) Moiety and Aromatic Substituents

The reactivity of this compound is dictated by the interplay of its functional groups: the carbonyl group of the ethanone moiety, the benzoxazine ring, and the acetyl side chain.

Electrophilic and Nucleophilic Reactivity of the Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for both electrophilic and nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can be attacked by electrophiles.

Nucleophilic Addition:

Nucleophiles can add to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This is a characteristic reaction of ketones. The reactivity can be influenced by the electronic nature of the benzoxazine ring system. For example, α,β-unsaturated carbonyl compounds are known to react with nucleophiles like glutathione (B108866) via Michael addition. nih.gov While the ethanone moiety in this compound is not α,β-unsaturated in the traditional sense, the electronic communication with the benzoxazine ring can still modulate its reactivity.

Electrophilic Addition:

Electrophiles, such as protons in acidic media, can attack the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This principle is fundamental in acid-catalyzed reactions involving carbonyl groups.

The general mechanism for electrophilic addition involves the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. youtube.com In the context of the carbonyl group, protonation of the oxygen is the initial step.

Functional Group Transformations on the Benzoxazine Ring and Acetyl Side Chain

The benzoxazine ring and the acetyl side chain offer multiple avenues for functional group transformations.

Reactions of the Benzoxazine Ring:

The benzoxazine ring, while aromatic, also contains an ether and an amide-like linkage, which can be susceptible to cleavage under certain conditions. Studies on related 4H-3,1-benzoxazin-4-ones show that the heterocyclic ring can be opened by various nucleophiles. raco.catresearchgate.net For instance, aminolysis or ethanolysis can lead to the formation of substituted anthranilamides or anthranilates, respectively. raco.cat While this compound belongs to a different isomeric class (1,4-benzoxazine), the potential for ring-opening reactions under harsh conditions should be considered.

Electrophilic aromatic substitution on the benzene (B151609) portion of the benzoxazine ring is also a possibility. The directing effects of the oxygen and nitrogen atoms would influence the position of substitution.

Reactions of the Acetyl Side Chain:

The acetyl group is a versatile functional handle for further molecular modifications. The methyl group adjacent to the carbonyl is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in a variety of classical organic reactions:

Aldol Condensation: Reaction with an aldehyde or ketone to form a β-hydroxy ketone.

Halogenation: Reaction with halogens in the presence of an acid or base. The haloform reaction can occur with excess halogen and base.

Alkylation: Reaction with an alkyl halide to introduce an alkyl group at the α-position.

These transformations allow for the elaboration of the acetyl side chain, providing a route to a diverse range of derivatives.

Table 2: Potential Functional Group Transformations

| Moiety | Reagent/Condition | Potential Product | Reaction Type |

| Carbonyl Group | NaBH4 | 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-ol | Reduction |

| Carbonyl Group | R-MgBr, then H3O+ | 2-(4H-1,4-Benzoxazin-4-yl)propan-2-ol | Grignard Reaction |

| Acetyl (α-methyl) | LDA, then R-X | 1-(4H-1,4-Benzoxazin-4-yl)propan-1-one | α-Alkylation |

| Acetyl (α-methyl) | Br2, NaOH | Bromoform and 4H-1,4-benzoxazine-4-carboxylate | Haloform Reaction |

| Benzene Ring | HNO3, H2SO4 | Nitrated derivative | Electrophilic Aromatic Substitution |

| Benzoxazine Ring | Strong acid/base, heat | Ring-opened products | Ring Opening |

Computational Chemistry and Spectroscopic Investigations of 1 4h 1,4 Benzoxazin 4 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical framework to understand the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular geometry and electronic structure, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal choice for investigating systems like 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one. DFT calculations can predict a variety of molecular properties, including optimized geometry, frontier molecular orbital energies, and electrostatic potential, which collectively contribute to a comprehensive understanding of the molecule's behavior. mdpi.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Computational studies on similar benzoxazine (B1645224) structures, such as 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve an optimized geometry. researchgate.net This level of theory is well-suited for accurately predicting the structural parameters of organic molecules. The optimized geometry reveals the planarity or non-planarity of the ring systems and the orientation of the acetyl group. For instance, in related piperazine (B1678402) compounds, the orientation of the ethanone (B97240) group relative to the heterocyclic and aromatic rings is a key structural feature. nih.govnih.gov

Conformational analysis would further explore the rotational barriers around single bonds, such as the bond connecting the acetyl group to the nitrogen atom of the benzoxazine ring, to identify the most stable conformer and any other low-energy conformers that might be present.

Table 1: Representative Optimized Geometrical Parameters (Calculated) (Note: As specific experimental data for the title compound is not available, this table is illustrative of typical parameters obtained from DFT calculations for similar benzoxazine derivatives.)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (ring) | 1.38 - 1.45 |

| C=O (acetyl) | ~1.23 |

| N-C (acetyl) | ~1.37 |

| C-O-C (ring angle) | ~118° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests that the molecule is more reactive. In many nitrogen-based drugs, the HOMO-LUMO gap is typically in the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org

For a molecule like this compound, the HOMO is expected to be localized over the electron-rich benzoxazine ring system, while the LUMO may be distributed over the acetyl group and the aromatic ring. The HOMO-LUMO gap can be calculated using DFT, and this value provides insight into the molecule's electronic transitions and its potential for charge transfer. irjweb.comnih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Calculated) (Note: Values are illustrative based on typical DFT calculations for related compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. In this compound, the oxygen atom of the acetyl group would be expected to be a site of strong negative potential.

Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms or electron-withdrawing groups. The hydrogen atoms of the benzene (B151609) ring and the methyl group of the acetyl moiety would likely exhibit positive potential. Green areas on the MEP map represent regions of neutral potential. researchgate.net

The MEP map provides a clear, visual representation of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. nih.govresearchgate.net

While FMO theory and MEP maps provide a good qualitative picture of reactivity, Fukui functions offer a more quantitative measure of the reactivity at specific atomic sites within a molecule. researchgate.net The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, it is possible to identify the most likely sites for nucleophilic, electrophilic, and radical reactions. For example, the atom with the highest value of f+(r) is the most susceptible to nucleophilic attack, while the atom with the highest value of f-(r) is the most likely site for electrophilic attack.

These local reactivity descriptors provide a more detailed and site-specific understanding of the chemical reactivity of this compound than what can be obtained from global descriptors like the HOMO-LUMO gap alone. researchgate.netnih.gov

Table 3: Condensed Fukui Functions for Selected Atoms (Illustrative Values)

| Atom | f+ | f- | f0 |

|---|---|---|---|

| O (acetyl) | 0.05 | 0.15 | 0.10 |

| N (ring) | 0.08 | 0.02 | 0.05 |

Intramolecular charge transfer (ICT) is a fundamental process that can significantly influence the electronic and optical properties of a molecule. In this compound, the presence of the electron-donating benzoxazine moiety and the electron-withdrawing acetyl group can facilitate ICT upon electronic excitation.

The analysis of the HOMO and LUMO distributions provides a preliminary indication of the direction of charge transfer. If the HOMO is primarily located on the benzoxazine part and the LUMO is on the acetyl group, it suggests that an electronic transition from the ground state to the first excited state will involve a transfer of electron density from the benzoxazine ring to the acetyl group.

More advanced computational techniques, such as Time-Dependent DFT (TD-DFT), can be used to simulate the electronic absorption spectrum and to analyze the nature of the electronic transitions. This analysis can quantify the extent of charge transfer for each transition, providing a deeper understanding of the photophysical properties of the molecule. The charge transfer within the molecule is also indicated by a significant HOMO-LUMO energy gap. irjweb.com

Thermodynamic Properties and Stability Calculations

Computational studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the thermodynamic properties and molecular stability of this compound. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it signifies a greater energy requirement to excite an electron from the HOMO to the LUMO. irjweb.com

Global reactivity descriptors are calculated from the HOMO and LUMO energy values to further quantify the molecule's stability and reactivity. These parameters include chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). irjweb.com Chemical hardness (η = (E_LUMO - E_HOMO)/2) measures the molecule's resistance to change in its electron distribution; a higher value indicates greater stability. irjweb.com The chemical potential (µ = (E_HOMO + E_LUMO)/2) describes the tendency of electrons to escape from the system. irjweb.com Studies on related heterocyclic compounds show that these DFT-derived parameters provide a robust theoretical framework for predicting the compound's behavior in chemical reactions. nih.govscispace.com

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape. |

| Electrophilicity Index (ω) | µ² / 2η | Quantifies the energy lowering due to maximal electron flow. |

First-Order Hyperpolarizability Calculations

The investigation of nonlinear optical (NLO) properties is a significant area of materials science, and computational methods are pivotal in predicting the NLO response of molecules like this compound. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation. tees.ac.uk DFT calculations are widely used to predict both the linear polarizability (α) and the first-order hyperpolarizability (β) of organic compounds. nih.govresearchgate.net

For molecules with potential NLO applications, a high β value is desirable. This is often associated with a significant intramolecular charge transfer, which can be facilitated by donor-π-acceptor structural motifs. nih.gov The N-acetyl group on the benzoxazine ring can influence the electron distribution and, consequently, the hyperpolarizability. Theoretical calculations on similar heterocyclic systems have demonstrated that the choice of DFT functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate predictions that correlate well with experimental findings. nih.govnih.govdntb.gov.ua The computed values for related triazole derivatives highlight the potential for significant NLO properties in such heterocyclic structures. nih.gov

| NLO Property | Symbol | Description | Typical Computational Method |

|---|---|---|---|

| Linear Polarizability | α | Measure of the linear response of the electron cloud to an electric field. | DFT/B3LYP |

| First-Order Hyperpolarizability | β | Measure of the second-order nonlinear optical response. | DFT/B3LYP, M06 |

Spectroscopic Characterization and Theoretical Correlations

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Prediction

DFT calculations are instrumental in assigning these experimental vibrational bands. core.ac.ukarxiv.org By computing the vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. This theoretical spectrum, when appropriately scaled, shows excellent agreement with experimental data and allows for a definitive assignment of each vibrational mode through tools like Potential Energy Distribution (PED) analysis. nih.govias.ac.in For the title compound, key expected vibrations include the C=O stretching of the amide, C-N stretching, asymmetric and symmetric C-O-C stretching of the oxazine (B8389632) ring, and various aromatic C-H and C=C vibrations. esisresearch.orgresearchgate.netglobalresearchonline.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (FT-Raman) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene ring. scialert.net |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Stretching of C-H bonds in the CH₂ and CH₃ groups. |

| Amide C=O Stretch | 1680-1650 | 1680-1650 | Stretching of the carbonyl group in the N-acetyl moiety. globalresearchonline.net |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | In-plane stretching of the benzene ring. scialert.net |

| CH₂ Scissoring | 1470-1440 | 1470-1440 | Bending vibration of the methylene (B1212753) group in the oxazine ring. scialert.net |

| C-N Stretch | 1350-1250 | 1350-1250 | Stretching of the bond between the nitrogen and acetyl carbon. scialert.net |

| Asymmetric C-O-C Stretch | 1275-1200 | 1275-1200 | Asymmetric stretching of the ether linkage in the oxazine ring. esisresearch.org |

| Symmetric C-O-C Stretch | 1150-1070 | 1150-1070 | Symmetric stretching of the ether linkage in the oxazine ring. esisresearch.org |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation. The ¹H and ¹³C NMR spectra of this compound provide precise information about its proton and carbon environments. nih.gov The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methylene protons of the oxazine ring, and the aromatic protons of the benzene ring. researchgate.netmdpi.com Similarly, the ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons. researchgate.netmdpi.com

Computational chemistry offers powerful methods for predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, has become a standard approach for calculating the isotropic chemical shifts of organic molecules with high accuracy. ias.ac.innih.gov These theoretical predictions are invaluable for confirming structural assignments from experimental spectra and for distinguishing between potential isomers. nih.govrsc.org Studies on related benzoxazine structures have demonstrated a strong correlation between GIAO-calculated and experimentally observed chemical shifts. ias.ac.inmdpi.com

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ~6.8 - 7.5 | ~115 - 145 | Complex multiplet patterns depending on substitution. researchgate.net |

| Methylene Protons (O-CH₂-N) | ~4.6 - 5.4 | ~70 - 80 | Often appear as two distinct signals due to the ring conformation. researchgate.netmdpi.com |

| Methyl Protons (CH₃) | ~2.1 - 2.4 | ~20 - 25 | Singlet in the ¹H spectrum. |

| Carbonyl Carbon (C=O) | N/A | ~168 - 172 | Characteristic downfield shift for an amide carbonyl. mdpi.com |

Mass Spectrometry (MS) Analysis and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to probe its structure through fragmentation analysis. In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then breaks apart into characteristic fragment ions. mdpi.comnih.gov

The fragmentation pathways of the title compound are dictated by its structure, particularly the N-acetyl group and the benzoxazine ring system. A primary and highly probable fragmentation route involves the cleavage of the N-acyl bond. This can occur via two main mechanisms:

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da): This is a common fragmentation for N-acetyl compounds, resulting in a protonated 3,4-dihydro-2H-1,4-benzoxazine fragment.

Loss of an acetyl radical (•COCH₃, 43 Da): This cleavage also leads to the benzoxazine cation radical.

Subsequent fragmentation would involve the characteristic breakdown of the benzoxazine ring itself, often through a retro-Diels-Alder (RDA) type reaction or cleavage of the ether bond, providing further structural confirmation. mdpi.comyoutube.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the proposed fragmentation pathways. researchgate.net

| m/z Value | Proposed Fragment | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 177 | [M]⁺• | - | Molecular Ion |

| 135 | [M - C₂H₂O]⁺• | Ketene (CH₂=C=O) | Cleavage of N-acetyl group. |

| 134 | [M - C₂H₃O]⁺ | Acetyl radical (•COCH₃) | Cleavage of N-acetyl group. |

| 106 | [C₇H₆O]⁺• | HCN, CO | Further fragmentation of the benzoxazine ring. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation from cleavage of the aromatic ring. |

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor, and assess the stability of this interaction. dntb.gov.ua Benzoxazine derivatives have been studied as inhibitors for various targets, including bacterial DNA gyrase and fungal CYP51. ijpsjournal.comnih.govresearchgate.net

Molecular docking simulations place the ligand (the title compound) into the binding pocket of a protein and score the different poses based on binding affinity, typically expressed in kcal/mol. researchgate.netscielo.br A lower binding energy score indicates a more favorable interaction. nih.gov These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. ijpsjournal.com

Following docking, MD simulations are performed to analyze the dynamic behavior and stability of the protein-ligand complex over time (e.g., 100 ns). nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the complex and ligand are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site, reinforcing the docking predictions. frontiersin.orgekb.eg These in silico approaches are vital for rational drug design and for prioritizing compounds for further experimental testing. nih.gov

| Computational Technique | Purpose | Key Output Metrics |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein. | Binding Energy (kcal/mol), Binding Pose, Key Amino Acid Interactions. ijpsjournal.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the protein-ligand complex over time to assess stability. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Hydrogen Bond Analysis. nih.govfrontiersin.org |

Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For the 1,4-benzoxazine class of compounds, docking studies have been instrumental in profiling their interactions with a diverse set of protein targets, revealing key insights into their mechanisms of action.

These studies consistently show that 1,4-benzoxazine derivatives engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stable binding. researchgate.netnih.gov For instance, molecular modeling of 1,4-benzoxazin-3-one analogs targeting the TRPV1 receptor highlighted the importance of π-π interactions with Tyr511 and Phe591 residues and hydrogen bonding with Thr550 for stable and balanced binding. nih.gov Similarly, docking studies of other derivatives against E. coli DNA gyrase and fungal cytochrome P450 (CYP51) have identified specific binding modes that inform their potential as antimicrobial agents. ijpsjournal.comnih.gov The versatility of the 1,4-benzoxazine scaffold allows it to adapt to different binding pockets, a property that underpins its broad biological activity. benthamscience.com

The types of interactions observed are diverse and dependent on the specific protein target:

Hydrogen Bonds: Conventional and carbon-hydrogen bonds are frequently observed, providing directional interactions that are key to specificity. researchgate.net

Hydrophobic and π-Interactions: Alkyl, π-alkyl, and π-σ interactions contribute significantly to the binding affinity by engaging nonpolar pockets within the receptor. researchgate.net

Electrostatic Interactions: These play a crucial role in the initial recognition and orientation of the ligand within the binding site.

This detailed profiling through computational methods allows researchers to build structure-activity relationships (SAR), guiding the synthesis of new derivatives with enhanced potency and selectivity. ijpsjournal.com

Binding Energy Calculations and Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a primary goal of computational chemistry. Techniques like molecular docking provide scoring functions that estimate the binding energy, offering a quantitative measure of interaction strength. For compounds based on the 1,4-benzoxazine core, these calculations have been applied to rank potential drug candidates and correlate computational predictions with experimental activity.

For example, in a study of 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one derivatives targeting E. coli DNA gyrase, docking scores were used to identify the most promising compounds. One derivative, compound 4d, exhibited the strongest interaction with a docking score of -6.585, indicating a high binding affinity. ijpsjournal.com In another study, isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one derivatives showed high affinity values of -9.2 and -9.1 kcal/mol against pancreatic α-amylase, and -9.9 and -9.6 kcal/mol against intestinal α-glucosidase, suggesting significant potential as antidiabetic agents. nih.gov These values are indicative of strong and stable ligand-protein complexes.

The table below summarizes binding energy and docking score data from various studies on 1,4-benzoxazine derivatives, illustrating the range of affinities observed for this class of compounds against different biological targets.

| Compound/Derivative Class | Protein Target | Binding Affinity/Docking Score | Reference |

|---|---|---|---|

| 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one derivative (4d) | E. coli DNA Gyrase | -6.585 (Docking Score) | ijpsjournal.com |

| Isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one (5a) | Pancreatic α-Amylase | -9.2 kcal/mol | nih.gov |

| Isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one (5o) | Pancreatic α-Amylase | -9.1 kcal/mol | nih.gov |

| Isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one (5n) | Intestinal α-Glucosidase | -9.9 kcal/mol | nih.gov |

| Isoxazolinyl-1,2,3-triazolyl- nih.govijpsjournal.com-benzoxazin-3-one (5e) | Intestinal α-Glucosidase | -9.6 kcal/mol | nih.gov |

| 1,3-benzoxazin-4-one derivative (2d) | S. aureus Dihydrofolate Reductase (3FYV) | High Binding Affinity (Qualitative) | rdd.edu.iq |

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A detailed understanding of which amino acid residues interact with a ligand is crucial for optimizing drug design. Computational studies on 1,4-benzoxazine derivatives have successfully identified these key residues and the intricate hydrogen-bonding networks that stabilize the ligand-protein complex. Hydrogen bonds are particularly important as they provide both stability and specificity to the interaction. nih.govyoutube.com

For instance, molecular modeling of a 1,4-benzoxazin-3-one antagonist (compound 36) with the TRPV1 receptor revealed critical interactions: two π-π interactions with residues Tyr511 and Phe591, and a key hydrogen bond with Thr550. nih.gov In a separate study on derivatives targeting E. coli DNA gyrase, docking analysis showed hydrogen bond formation with the crucial residue Asp73. ijpsjournal.com The stability and function of proteins are heavily reliant on these networks of hydrogen bonds, which can form and break to allow for dynamic conformational changes. youtube.com

The table below details the key interacting residues and the nature of their interactions with various 1,4-benzoxazine analogs, as identified through in silico studies.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| TRPV1 Receptor | Tyr511, Phe591 | π-π Interaction | nih.gov |

| TRPV1 Receptor | Thr550 | Hydrogen Bonding | nih.gov |

| E. coli DNA Gyrase | Asp73 | Hydrogen Bonding | ijpsjournal.com |

| Mycobacterium tuberculosis panD | Gln172, Gln173, Ser8, Ser36', Asp12, Gly48, Asn52, Asp257 | Hydrogen Bonding | researchgate.net |

| Mycobacterium tuberculosis panD | Phe102, Phe116 | π-stacking | researchgate.net |

These findings are vital for structure-based drug design, allowing for modifications to the ligand structure that can enhance interactions with these specific residues, thereby improving binding affinity and efficacy.

Conformational Changes Upon Binding

The interaction between a ligand and a protein is a dynamic process that can induce conformational changes in both molecules. gersteinlab.org This "induced fit" model suggests a plasticity in the protein's active site to accommodate the ligand. gersteinlab.org Alternatively, the "pre-existing equilibrium" model posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to and stabilizes an active one. gersteinlab.org

While detailed experimental data on the specific conformational changes induced by this compound is not available, computational methods like molecular dynamics (MD) simulations are used to study these phenomena. nih.gov MD simulations can model the dynamic behavior of the protein-ligand complex over time, revealing fluctuations and shifts in the protein's structure upon ligand binding. nih.gov Studies on various protein-ligand systems show that these changes can range from minor side-chain rearrangements to large-scale domain movements. nih.gov The stability of the interactions observed in docking studies of 1,4-benzoxazine analogs, such as the balanced binding of an antagonist to the TRPV1 receptor, suggests that the ligand helps to stabilize a specific, favorable conformation of the protein. nih.gov The ability of a ligand to induce or select for a particular protein conformation is fundamental to its biological effect, whether it be agonism or antagonism.

Structure Activity Relationship Sar Studies for 1 4h 1,4 Benzoxazin 4 Yl Ethan 1 One Derivatives

Methodologies for SAR Determination

A variety of computational and theoretical methods are employed to elucidate the complex relationships between the structure of 1-(4H-1,4-benzoxazin-4-yl)ethan-1-one derivatives and their biological effects. These methodologies range from statistical quantitative models to more intuitive, computer-graphics-based approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For benzoxazine (B1645224) and benzoxazinone (B8607429) derivatives, QSAR models have been successfully developed to predict activities ranging from antimicrobial to anticancer effects.

These models are built using a dataset of compounds for which the biological activity is known. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov A statistical method, such as multiple linear regression (MLR), is then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on the oxidation behavior of benzoxazine derivatives, which can relate to their biotransformation and efficacy, identified descriptors like HOMO energy, partial positive surface area, and the maximum electrophilic reaction index for the nitrogen atom as being significant. nih.gov In the context of antimicrobial activity, QSAR models for 1,4-benzoxazin-3-one derivatives have shown that properties related to molecular shape, hydrogen bonding, and volume are crucial for activity against fungi and bacteria. researchgate.net These models can have strong predictive power, enabling the in-silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates. researchgate.net

Cheminformatics Approaches to Structure-Activity Correlations

Beyond traditional QSAR, a range of cheminformatics tools are utilized to understand SAR. These methods provide a more detailed, three-dimensional perspective on the molecular features required for activity.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. They analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate a predictive model. For benzoxazinone analogs, 3D-QSAR studies have been employed to understand the structural requirements for anti-platelet activity. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for structural modifications.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. For substituted benzoxazinones, pharmacophore models have identified hydrogen bond acceptors, aromatic rings, and hydrophobic features as being critical for anti-platelet activity. nih.gov Such models are invaluable for virtual screening of large compound libraries to identify novel hits with the desired activity.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target, typically a protein receptor. Molecular docking studies on 1,4-benzoxazin-3(4H)-one derivatives targeting bacterial enzymes like DNA gyrase have provided insights into the specific amino acid interactions that are crucial for binding and antimicrobial activity. nih.gov By visualizing these interactions, researchers can rationally design modifications to enhance binding affinity and, consequently, biological potency.

Influence of Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the molecule. The electronic and steric properties of these substituents play a critical role in modulating the compound's interaction with its biological target.

Impact of Aromatic Ring Substitutions

In the development of benzoxazinone-based herbicides, for example, the introduction of various substituents on the aromatic ring was systematically studied. It was found that both the steric and electronic properties of the substituents, as indicated by molecular volume and dipole moment, were highly influential on phytotoxicity. nih.gov The research highlighted that halogen substitutions were particularly effective. Specifically, fluorine at the C-7 position and chlorine at the C-6 position resulted in compounds with the highest phytotoxic activity. nih.gov

Conversely, the presence of electron-donating groups, such as methoxy (B1213986), can also enhance certain biological activities. In one study, a compound with a methoxy group on the aromatic ring showed high antioxidant activity. nih.gov The effect of a substituent is often dependent on its position. For instance, electron-withdrawing groups on the aromatic ring of anthranilic acids (a precursor to benzoxazinones) were found to favor the formation of a dihydro intermediate during synthesis, which can be attributed to the reduced availability of lone pair electrons on the nitrogen atom. frontiersin.org

Table 1: Effect of Aromatic Ring Substitution on Phytotoxicity of (2H)-1,4-Benzoxazin-3(4H)-one Derivatives Data derived from a study on herbicide models. nih.gov

| Compound | Substituent | Position | Relative Phytotoxicity |

| 6F-D-DIBOA | Fluoro | C-6 | High |

| 7F-D-DIBOA | Fluoro | C-7 | High |

| 6Cl-D-DIBOA | Chloro | C-6 | High |

| Unsubstituted | - | - | Moderate |

This table is for illustrative purposes based on the text and may not represent a comprehensive dataset.

Role of Modifications at the Ethanone (B97240) Moiety

The ethanone moiety, specifically the N-acetyl group (-C(=O)CH3), is a key feature of this compound. Modifications to this N-acyl group can significantly impact the compound's properties and biological activity. While extensive SAR studies focusing specifically on the systematic modification of the ethanone group on this particular scaffold are not widely reported in the cited literature, general principles of N-acylation in related heterocyclic systems provide valuable insights.

For instance, in a study on 1,3,4-oxadiazolines, it was observed that compounds with an N-acetyl group showed significantly greater antimicrobial activity compared to their non-acetylated counterparts. mdpi.com This suggests that the acetyl group is not merely a placeholder but plays an active role in the molecule's biological function, potentially by influencing its conformation, lipophilicity, or ability to form hydrogen bonds.

In another study, 1,4-benzoxazin-3-one derivatives were functionalized by attaching a larger acylhydrazone moiety to the nitrogen atom. frontiersin.orgnih.gov This significant modification, which extends from the position of the ethanone group, led to compounds with notable antifungal activity. frontiersin.orgnih.gov This indicates that the region around the nitrogen atom is amenable to substitution and that larger, more complex acyl groups can be introduced to confer specific biological activities. The introduction of such groups often results in geometric isomers (E/Z), which can exhibit different activity levels, highlighting the stereochemical importance of this position. frontiersin.orgnih.gov These findings underscore the potential of exploring various N-acyl groups, from small alkyls to more complex structures, as a strategy to modulate the biological profile of 1,4-benzoxazine derivatives.

Biological Target Interactions and Mechanistic Insights in Vitro Studies

Interaction with Specific Enzyme Targets

Alpha-Chymotrypsin Inhibition

No studies were found that evaluated the inhibitory activity of 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one against the enzyme alpha-chymotrypsin.

Nrf2-HO-1 Signaling Pathway Activation

There is no available research demonstrating that this compound activates the Nrf2-HO-1 signaling pathway.

PPARγ Agonist Activity

The activity of this compound as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist has not been reported in the scientific literature.

Modulation of Cellular Processes

Inhibition of Oxidative Stress-Mediated Neuronal Degeneration

No data exists to support the role of this compound in protecting against neuronal degeneration induced by oxidative stress.

Anti-inflammatory Effects in Microglial Cells

There is no evidence from in vitro studies to describe the anti-inflammatory effects of this compound in microglial cells.

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the 1,4-benzoxazinone scaffold have demonstrated notable antiproliferative activity across a variety of human cancer cell lines. In vitro studies reveal that these compounds can inhibit the growth of cancer cells originating from diverse tissues, including lung, cervix, breast, kidney, and stomach. nih.govnih.gov

One study investigating four distinct benzoxazinone (B8607429) derivatives found that they could inhibit the proliferation of human renal cancer cells (SK-RC-42), gastric cancer cells (SGC7901), and non-small-cell lung cancer cells (A549) to varying degrees. nih.govresearchgate.net Another investigation into a series of 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids reported significant growth inhibition (GI₅₀) values against lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines. nih.govresearchgate.net Certain compounds in this series displayed potent activity, with GI₅₀ values as low as 0.32 µM against A549 cells and 0.37 µM against HeLa cells. nih.govresearchgate.net

Similarly, 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been evaluated against a panel of cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancer cells. nih.gov Within this series, certain compounds exhibited remarkable anticancer activity, particularly against the A549 lung cancer cell line, with IC₅₀ values recorded at 7.59 µM and 18.52 µM. nih.gov Further studies on other benzoxazinone derivatives have shown significant antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, with some derivatives showing activity at concentrations below 10 μM. nih.gov

Antiproliferative Activity of Benzoxazinone Derivatives Against Various Cancer Cell Lines

| Cancer Type | Cell Line | Compound Series | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Lung | A549 | 1,4-Benzoxazinone-quinazolin-4(3H)-one hybrids | 0.32 µM | nih.gov |

| Cervical | HeLa | 1,4-Benzoxazinone-quinazolin-4(3H)-one hybrids | 0.37 µM | nih.gov |

| Breast | MDA-MB-231 | 1,4-Benzoxazinone-quinazolin-4(3H)-one hybrids | 0.58 µM | nih.gov |

| Lung | A549 | 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-triazole hybrids | 7.59 µM | nih.gov |

| Liver | HepG2 | Benzoxazinone derivatives | <10 µM | nih.gov |

| Breast | MCF-7 | Benzoxazinone derivatives | <10 µM | nih.gov |

| Colon | HCT-29 | Benzoxazinone derivatives | <10 µM | nih.gov |

| Renal | SK-RC-42 | Benzoxazinone derivatives | Activity noted | nih.gov |

| Gastric | SGC7901 | Benzoxazinone derivatives | Activity noted | nih.gov |

Mechanistic Elucidation of Observed Bioactivities

Characterization of Molecular Pathways Affected

Research into the mechanisms underlying the anticancer effects of 1,4-benzoxazinone derivatives has identified several key molecular pathways. A primary mechanism involves the modulation of the c-Myc oncogene, which is a critical regulator of cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net Studies have shown that certain benzoxazinone derivatives can downregulate the expression of c-Myc mRNA in a dose-dependent manner in cancer cells. nih.gov The inhibition of c-Myc expression is considered a significant contributor to the observed in vitro antiproliferative activity. nih.govresearchgate.net

In addition to targeting the c-Myc pathway, these compounds can induce apoptosis (programmed cell death). nih.govnih.gov Mechanistic studies on specific benzoxazinone derivatives revealed their ability to induce apoptosis by increasing the expression of the tumor suppressor protein p53 and caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis is further evidenced by a notable increase in dead cells and a decrease in live cells following treatment. nih.gov

Other affected pathways include cell cycle regulation and DNA damage response. nih.govnih.gov Some derivatives have been shown to arrest the cell cycle by reducing the expression of cyclin-dependent kinase 1 (cdk1) and to prevent DNA duplication by downregulating topoisomerase II (topoII). nih.gov Furthermore, certain 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have been found to trigger DNA damage and autophagy pathways, indicated by the increased expression of key proteins like H2AX and ATG7. nih.gov

Identification of Key Molecular Interactions

The antiproliferative activity of 1,4-benzoxazinone derivatives is directly linked to their ability to interact with specific molecular targets. A key interaction identified is with non-canonical DNA structures known as G-quadruplexes, which can form in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. nih.govresearchgate.net

Electrophoretic mobility shift assays (EMSA) have demonstrated that benzoxazinone compounds can induce the formation of G-quadruplexes (G4-DNAs) in the c-Myc gene promoter. nih.govresearchgate.net Specifically, circular dichroism (CD) spectroscopy revealed that a representative benzoxazinone derivative, referred to as compound 1, specifically induces a GC-rich 36-mer double-stranded DNA sequence in the c-Myc promoter to fold into a G-quadruplex hybrid configuration. nih.govresearchgate.net This interaction stabilizes the G-quadruplex structure, which in turn represses the transcription of the c-Myc gene, leading to the downregulation of its expression and subsequent inhibition of cancer cell growth. nih.gov The stabilization of the G-quadruplex in the c-Myc promoter is thus a crucial molecular event explaining the compound's anticancer effects. unimi.itnih.gov

While the interaction with G-quadruplex DNA is a well-defined mechanism for some derivatives, the benzoxazinone scaffold also has the potential to interact with protein targets. Although not directly studied for this compound, related benzoxazine (B1645224) structures have been shown to inhibit human DNA topoisomerase I by interacting with the DNA binding site of the enzyme. nih.gov This suggests that the planar benzoxazinone ring system is capable of intercalating into DNA or binding to enzyme active sites, thereby disrupting essential cellular processes. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design and Synthesis of Advanced 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one Analogues

The future development of therapeutic agents based on the This compound core will heavily rely on the rational design and synthesis of advanced analogues with improved potency, selectivity, and pharmacokinetic properties. Current synthetic methodologies for benzoxazine (B1645224) derivatives, which have evolved to be more efficient and versatile, provide a strong foundation for this endeavor. researchgate.netbenthamdirect.com Traditional methods often involve complicated steps and harsh reaction conditions, leading to low yields. researchgate.netbenthamdirect.com However, recent progress has focused on developing novel, efficient synthetic routes. researchgate.net

Future synthetic strategies will likely focus on late-stage functionalization and the introduction of diverse substituents to probe the structure-activity relationship (SAR). For instance, palladium-catalyzed reactions, such as Buchwald-Hartwig cross-coupling and carbonylative cyclization, have proven effective for creating varied 4-aryl-substituted 1,4-benzoxazines and 4H-benzo[d] researchgate.netnih.govoxazin-4-ones. nih.govresearchgate.net These methods could be adapted to modify the core structure of This compound , enabling the synthesis of a targeted library of analogues. Another promising approach is the "click chemistry" methodology, which has been successfully used to create 1,2,3-triazole-1,4-benzoxazine hybrids with significant anti-proliferative activity. nih.gov Applying this to the target compound could yield novel conjugates with unique biological profiles.

| Synthetic Strategy | Description | Potential Application for Analogue Design | Reference |

|---|---|---|---|

| Buchwald–Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Introduction of diverse aryl and heteroaryl substituents at the N-4 position of the benzoxazine ring. | nih.gov |

| Pd-Catalyzed Carbonylative Synthesis | A method using a stable solid CO surrogate to construct benzoxazin-4-one derivatives from N-(o-bromoaryl)amides. | Modification of the oxazine (B8389632) ring system to create benzoxazinone (B8607429) analogues. | researchgate.net |

| Click Chemistry (e.g., CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles. | Linking the benzoxazine scaffold to other pharmacophores or functional groups to create hybrid molecules. | nih.gov |

| Cascade Cyclization | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. | Efficient, one-pot synthesis of complex benzoxazine scaffolds from simple starting materials like benzoxazoles and propargyl alcohols. | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

The 1,4-benzoxazine scaffold is associated with a broad spectrum of pharmacological activities, suggesting that This compound and its derivatives are promising candidates for drug discovery. researchgate.netresearchgate.net Analogues have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govnih.gov A key future direction is the systematic screening of new analogues against a wide panel of biological targets to uncover novel therapeutic applications.

Derivatives of the closely related 1,4-benzoxazin-3-one have been designed as inhibitors of tyrosine kinases, which are crucial targets in oncology. nih.gov Similarly, certain benzoxazines have been identified as potent inhibitors of methionyl-tRNA synthetase (MRS), an enzyme often overactive in cancers. nih.gov Another study identified 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G, a serine protease involved in inflammatory diseases. nih.gov These findings strongly suggest that libraries based on This compound should be evaluated against various enzyme families, such as kinases, proteases, and synthetases. Furthermore, their potential to modulate G protein-coupled receptors (GPCRs) or act on signaling pathways like Nrf2-HO-1, which is implicated in inflammation, warrants investigation. nih.gov

| Biological Target Class | Specific Example(s) | Therapeutic Application | Reference |

|---|---|---|---|

| Protein Tyrosine Kinases | KDR, ABL, EGFR | Anticancer | nih.govrsc.org |

| Aminoacyl-tRNA Synthetases | Methionyl-tRNA synthetase (MRS) | Anticancer, Antiparasitic | nih.gov |

| Serine Proteases | Cathepsin G | Anti-inflammatory | nih.gov |

| Signaling Pathways | Nrf2-HO-1 Pathway | Anti-inflammatory, Neuroprotection | nih.gov |

| DNA Gyrase | Bacterial DNA Gyrase | Antibacterial | ijpsjournal.com |

Integration of Computational and Experimental Approaches for Lead Optimization

To accelerate the drug discovery process, future research must integrate computational modeling with experimental validation. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity of novel analogues to specific targets, prioritize compounds for synthesis, and elucidate mechanisms of action.

For example, molecular docking studies have been used to suggest the binding mode of benzoxazine inhibitors against methionyl-tRNA synthetase, showing that the ligand orientation overlaps with that of the natural substrates. nih.gov Similarly, computational investigations into the polymerization mechanisms of benzoxazines using Density Functional Theory (DFT) have provided insights into their chemical behavior. researchgate.net For This compound , a translational workflow would involve building a homology model of a selected biological target, docking a virtual library of designed analogues to identify promising candidates, synthesizing these high-priority compounds, and then experimentally validating their activity through in vitro assays. This iterative cycle of computational prediction and experimental feedback is crucial for efficient lead optimization.

Development of High-Throughput Screening Methodologies for Benzoxazine Derivatives

High-throughput screening (HTS) is an essential tool for discovering new lead compounds from large chemical libraries. A significant future objective will be the development and implementation of robust HTS assays tailored for identifying active benzoxazine derivatives. While HTS has been widely applied to discover inhibitors for various targets, specific methodologies optimized for the benzoxazine scaffold are less common. nih.gov

Developing such a methodology would involve creating cell-based or biochemical assays in a miniaturized format (e.g., 384- or 1536-well plates). For instance, a cell-based luciferase reporter assay could be used to screen for compounds that inhibit a specific signaling pathway, a strategy that successfully identified a benzofuran (B130515) class of HCV inhibitors. nih.gov Alternatively, for enzymatic targets, a fluorescence-based biochemical assay could measure the inhibition of enzyme activity. A recent study proposed a computer-aided screening method for benzoxazines based on predicting properties like thermal stability and viscosity, demonstrating the potential for high-throughput virtual screening to complement experimental approaches. acs.org The establishment of HTS campaigns will enable the rapid evaluation of large libraries of This compound analogues, accelerating the discovery of compounds with novel biological activities.

Investigation of Degradation Dynamics and Ecological Roles of Benzoxazines in Environmental Systems

While the therapeutic potential of benzoxazines is a primary focus, understanding their environmental fate is crucial for sustainable development. This is particularly relevant for benzoxazinoids, a class of benzoxazines that occur naturally in plants like maize, wheat, and rye, where they function as defense compounds against herbivores and microbes. researchgate.netnih.gov The study of these natural systems provides a model for investigating the degradation dynamics and ecological impact of synthetic benzoxazines like This compound .

Research on the soil degradation of the natural benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) shows that it degrades rapidly into MBOA (6-methoxy-benzoxazolin-2(3H)-one) and subsequently into AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one). nih.gov These degradation products themselves have distinct biological activities, affecting soil microbial communities and plant-plant interactions (allelopathy). nih.govresearchgate.net Future studies on This compound should investigate its biodegradability in soil and aquatic environments, identify its major degradation products, and assess their potential ecotoxicity. The thermal degradation of polybenzoxazines has been shown to occur in stages, releasing phenolic species and other complex structures, which could inform studies on its environmental breakdown under different conditions. surrey.ac.uk Understanding these degradation dynamics is essential for assessing the environmental footprint of any new chemicals developed from this scaffold.

| Parent Compound | Degradation Product | Chemical Name | Ecological Significance | Reference |

|---|---|---|---|---|

| DIMBOA | MBOA | 6-methoxy-benzoxazolin-2(3H)-one | Intermediate degradation product, more resistant to biodegradation than DIMBOA. Possesses phytotoxic properties. | nih.gov |

| DIMBOA/MBOA | AMPO | 2-amino-7-methoxy-3H-phenoxazin-3-one | Final observed degradation product in soil studies. | nih.gov |

| Benzoxazinone Skeleton | Aminophenols | - | General degradation product in various environments, affects chemoecological interactions. | researchgate.net |

| Benzoxazinone Skeleton | Acetamidophenols | - | General degradation product, contributes to the overall allelopathic potential. | researchgate.net |

Q & A

Q. Can cocrystallization strategies improve the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.